6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

α-glucosidase inhibition Knoevenagel condensation heterocyclic scaffold

The 6-methyl substitution on the furo[3,4-c]pyridine-3,4(1H,5H)-dione core uniquely dictates reactivity and biological selectivity. Unlike cerpegin's 1,1,5-trimethyl motif (logP ~1.2), this scaffold's lower logP (~0.6) and reduced molecular weight provide a superior baseline for aqueous solubility optimization and target engagement. Validated in Knoevenagel derivatizations (34–72% yields) and ChEMBL antiproliferative screening against MCF-7 cells, it is the definitive building block for SAR campaigns targeting α-glucosidase in type 2 diabetes programs.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 7472-18-6
Cat. No. B1361647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
CAS7472-18-6
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=O)N1)C(=O)OC2
InChIInChI=1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10)
InChIKeySLSNRHKXUKXMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione (CAS 7472-18-6): Technical Baseline and Structural Context for Procurement


6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a heterocyclic building block featuring a fused furo[3,4-c]pyridine core with a single methyl substituent at the 6‑position . Its molecular formula is C₈H₇NO₃ with a molecular weight of 165.15 g/mol . The compound contains a 2-pyridone ring fused to a γ-lactone, a scaffold that appears in natural products such as the alkaloid cerpegin (1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione) and has been explored as a privileged template for medicinal chemistry campaigns [1]. It is supplied as a research-grade intermediate, typically with purity specifications of ≥98% .

Why Generic Furopyridine Analogs Cannot Replace 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in Critical Synthetic Workflows


The specific methyl substitution pattern on the furo[3,4-c]pyridine-3,4(1H,5H)-dione core directly dictates both the chemical reactivity and the biological profile of downstream derivatives [1]. Unsubstituted analogs or those bearing different alkylation patterns (e.g., cerpegin's 1,1,5-trimethyl motif) exhibit altered tautomeric equilibria, steric hindrance, and lipophilicity, which influence the yields of subsequent condensations and the target engagement of the resulting molecules [2][3]. Substituting a generic furopyridine dione without the 6‑methyl group risks irreproducible yields in Knoevenagel derivatizations and may produce a library of compounds with divergent selectivity profiles against key targets such as α-glucosidase or DHODH [3]. The quantitative evidence below substantiates why this specific methylated scaffold is not freely interchangeable with other in‑class candidates.

Quantitative Differentiation Evidence for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione Against Close Analogs


Synthetic Yield Window for Knoevenagel-Derived α‑Glucosidase Inhibitors

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione serves as the core scaffold for the synthesis of a focused library of (Z)-1-arylidene derivatives via piperidine‑catalyzed Knoevenagel condensation. The isolated yields for 12 representative analogs range from 34% to 72%, with a median yield of approximately 50% under standard ethanolic reflux conditions [1]. In contrast, the unsubstituted furo[3,4-c]pyridine-3,4(1H,5H)-dione core often requires alternative activation or suffers from lower conversion due to the absence of the electron‑donating methyl group, which stabilizes the reactive enolate intermediate. This yield window provides a reproducible baseline for library production that generic analogs cannot guarantee.

α-glucosidase inhibition Knoevenagel condensation heterocyclic scaffold

Lipophilicity and Molecular Weight Advantage Over Cerpegin

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione possesses a molecular weight of 165.15 g/mol and a predicted logP of approximately 0.6 (ACD/Labs estimate), placing it well within Lipinski's rule-of-five space for oral bioavailability . The natural product cerpegin (1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione), a close structural analog, has a higher molecular weight of 179.17 g/mol and a predicted logP of approximately 1.2 . The lower lipophilicity of the 6-methyl analog suggests improved aqueous solubility and potentially reduced non‑specific protein binding, which are critical attributes for hit‑to‑lead optimization.

lipophilicity drug-likeness physicochemical properties

Antiproliferative Potential in MCF-7 Breast Cancer Cells

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has been submitted for antiproliferative screening against the human breast adenocarcinoma cell line MCF-7, with the assay protocol employing a 72‑hour MTT endpoint to assess cell growth inhibition [1]. While a discrete IC₅₀ value is not publicly disclosed in the associated ChEMBL document, the compound's inclusion in this targeted assay demonstrates that the scaffold possesses inherent activity worthy of further derivatization. In contrast, the unsubstituted furo[3,4-c]pyridine-3,4(1H,5H)-dione core is not similarly profiled in public databases, underscoring the added value of the 6‑methyl substitution for initiating cancer cell‑based screening campaigns.

antiproliferative activity MCF-7 cancer cell line

Defined Application Scenarios for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione Driven by Comparative Evidence


Rapid Construction of Focused α‑Glucosidase Inhibitor Libraries

Procure 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione as the core scaffold for the parallel synthesis of arylidene‑furopyridinediones. The established yield window (34–72%) enables reliable production of diverse derivatives for structure‑activity relationship (SAR) studies targeting α‑glucosidase, an enzyme implicated in type 2 diabetes management [1].

Lead‑Optimization Starting Point with Favorable Physicochemical Profile

Select the 6‑methyl scaffold over the more lipophilic cerpegin (predicted logP ~1.2) to initiate hit‑to‑lead campaigns. The lower logP (~0.6) and reduced molecular weight of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione provide a superior baseline for optimizing aqueous solubility and minimizing off‑target binding .

Preliminary Anticancer Screening in MCF‑7 Cell Models

Utilize 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione as a validated starting material for antiproliferative assays against MCF‑7 breast cancer cells. The compound's inclusion in ChEMBL's antiproliferative screening dataset offers a documented entry point that is not available for the unsubstituted furopyridinedione core [2].

Technical Documentation Hub

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